4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde
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Overview
Description
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro group, a methyl group, and a p-tolyl group attached to the indole core, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, methyl, and p-tolyl groups through various substitution reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carboxylic acid.
Reduction: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, methyl, and p-tolyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-1-(p-tolyl)-1H-indole-5-carbaldehyde: Lacks the dihydro group.
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carboxylic acid: Oxidized form.
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-methanol: Reduced form.
Uniqueness
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for further functionalization, while the aldehyde group provides a reactive site for various chemical transformations.
Biological Activity
4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16ClNO
- Molecular Weight : 285.768 g/mol
- CAS Number : 327084-95-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an anti-cancer agent and its effects on different biological pathways.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing significant antiproliferative effects.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 23.0 | Inhibition of tubulin polymerization |
A549 (Lung Cancer) | 18.5 | Induction of apoptosis through mitochondrial pathways |
The IC50 values indicate the concentration required to inhibit 50% of cell viability. These results suggest that the compound acts as a microtubule destabilizer, similar to other known chemotherapeutic agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Microtubule Disruption : The compound binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial function.
- Inhibition of Specific Kinases : Preliminary data suggest that it may inhibit kinases involved in cancer cell signaling pathways, although further research is needed to elucidate these pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on MCF-7 Cells : A detailed study evaluated the antiproliferative effects on MCF-7 cells and demonstrated an IC50 value of 23 µM, with flow cytometry confirming G2/M phase arrest and increased apoptosis markers.
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer, suggesting potential for therapeutic application .
- Comparative Studies : When compared with standard chemotherapeutic agents like paclitaxel and vincristine, this compound demonstrated comparable efficacy but with a potentially lower toxicity profile .
Properties
CAS No. |
327084-95-7 |
---|---|
Molecular Formula |
C17H16ClNO |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
4-chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C17H16ClNO/c1-11-3-6-14(7-4-11)19-12(2)9-15-16(19)8-5-13(10-20)17(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChI Key |
PKPQSGRCYKNYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC3=C2CCC(=C3Cl)C=O)C |
Origin of Product |
United States |
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